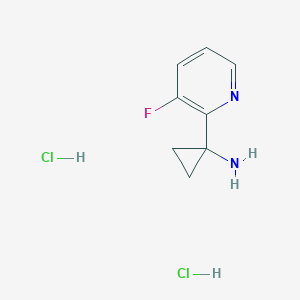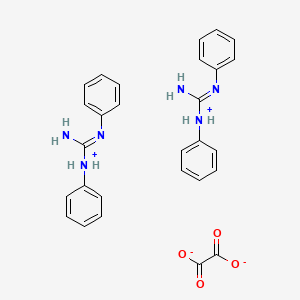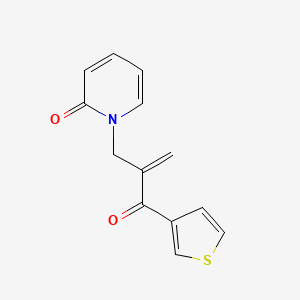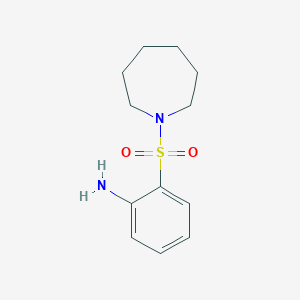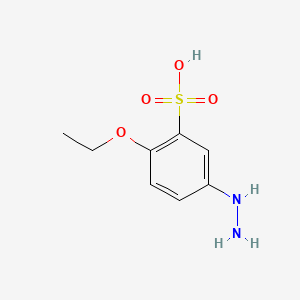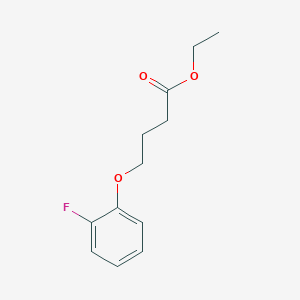
Ethyl 4-(2-fluoro-phenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H15FO3 It is an ester formed from the reaction of 4-(2-fluoro-phenoxy)butanoic acid and ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-fluoro-phenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(2-fluoro-phenoxy)butanoic acid+ethanolH2SO4ethyl 4-(2-fluoro-phenoxy)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can reduce the need for corrosive liquid acids, making the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-(2-fluoro-phenoxy)butanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4-(2-fluoro-phenoxy)butanoic acid and ethanol.
Reduction: 4-(2-fluoro-phenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-fluoro-phenoxy)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-fluoro-phenoxy)butanoate can be compared to other esters and fluoro-substituted compounds:
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: Another ester with a fluoro group, used in different chemical syntheses.
Ethyl acetate: A simpler ester, commonly used as a solvent.
Methyl butanoate: An ester with a similar structure but without the fluoro group, used in flavor and fragrance industries.
The presence of the fluoro group in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity.
Eigenschaften
Molekularformel |
C12H15FO3 |
|---|---|
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
ethyl 4-(2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H15FO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI-Schlüssel |
OBGCOSPPHPGCDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




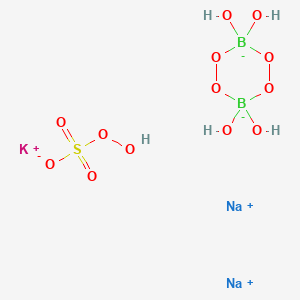

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
